YopM is derived from Yersinia pestis, a Gram-negative bacterium that utilizes a type III secretion system to inject effector proteins into host cells. This mechanism allows Yersinia to manipulate host cellular processes, thereby evading immune detection and promoting infection. The gene encoding YopM is located on the virulence plasmid pYV, which is essential for the pathogenicity of Yersinia species.
YopM belongs to the leucine-rich repeat (LRR) superfamily and is categorized under the LPX family of bacterial type III secretion system-secreted effectors. This classification highlights its structural features, including an N-terminal α-helical domain followed by multiple LRRs. These structural characteristics are crucial for its interaction with host proteins and its role in immune modulation.
The synthesis of YopM can be achieved through various methods, including recombinant DNA technology and cell-free protein synthesis systems. Recombinant techniques typically involve cloning the yopM gene into expression vectors, followed by transformation into suitable host cells such as Escherichia coli. This allows for the production of YopM in sufficient quantities for further study.
Technical Details:
The structure of YopM has been studied using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. It consists of an N-terminal region followed by several LRRs, which are critical for its interaction with host proteins.
Data:
YopM does not exhibit traditional catalytic activity but participates in several interactions that influence cellular signaling pathways. It interacts with various kinases, notably ribosomal protein S6 kinase (RSK) and protein kinase C-like (PRK), modulating their activity and affecting downstream signaling cascades.
Technical Details:
YopM's mechanism involves manipulating host immune responses by altering cytokine production and signaling pathways. It has been shown to downregulate early growth response transcription factor 1 (Egr1), which plays a role in immune activation.
Data:
YopM is a soluble protein under physiological conditions, with stability influenced by its structural composition. Its solubility facilitates its interaction with various cellular components.
The chemical properties of YopM include:
Relevant Data:
YopM serves as a valuable tool in immunological research due to its unique ability to modulate host immune responses. Studies involving YopM can provide insights into:
YopM (Yersinia outer protein M) is a critical virulence determinant conserved across all human-pathogenic Yersinia species (Y. pestis, Y. pseudotuberculosis, and Y. enterocolitica). Unlike other Yop effectors, YopM lacks enzymatic activity and functions primarily through protein-protein interactions mediated by its leucine-rich repeat (LRR) domains [1] [5]. Experimental studies demonstrate that YopM-deficient strains exhibit severe attenuation in vivo, failing to establish systemic infection or cause lethality in murine models [3]. Key virulence functions include:
Table 1: Documented Virulence Functions of YopM
Function | Mechanism | Consequence |
---|---|---|
NK Cell Depletion | Downregulation of IL-15 receptor α-chain | Impaired innate immune surveillance |
Kinase Activation | Binding to RSK1/PRK2 kinases | Sustained kinase activity; immune suppression |
Caspase-1 Inhibition | Sequestration of caspase-1 | Blocked inflammasome activation; no pyroptosis |
NLRP3 Ubiquitination | K63-linked ubiquitination via E3 ligase activity | Enhanced NLRP3 stability; necrotic cell death |
YopM exhibits significant structural and functional conservation but also notable isoform diversity:
Table 2: Evolutionary Divergence of YopM/LRR Proteins in Yersinia
Feature | Plasmid-Encoded (LRR2) | Chromosomal (LRR1) |
---|---|---|
Location | pCD1/pYV virulence plasmids | Chromosome |
Catalytic Domain | None | C-terminal NEL domain (E3 ligase) |
LRR Unit Length | 20–22 aa | 21–24 aa |
Species Distribution | Y. pestis, Y. pseudotuberculosis, Y. enterocolitica | Y. pestis, Y. pseudotuberculosis, Y. wautersii |
YopM delivery into host cells depends entirely on the T3SS injectisome, a needle-like nano-syringe encoded on Yersinia virulence plasmids [1] [8]:
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